2-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate
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Overview
Description
2-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthofuran core, a morpholine ring, and an acetate group. Its distinct chemical properties make it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate typically involves multiple steps, including the formation of the naphthofuran core, the introduction of the morpholine ring, and the final acetylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar compounds include other naphthofuran derivatives and morpholine-containing molecules. Compared to these, 2-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-methyl-3-(3-morpholin-4-ylpropylcarbamoyl)benzo[g][1]benzofuran-5-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15-21(23(27)24-8-5-9-25-10-12-28-13-11-25)19-14-20(30-16(2)26)17-6-3-4-7-18(17)22(19)29-15/h3-4,6-7,14H,5,8-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUKCILMEFDYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NCCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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